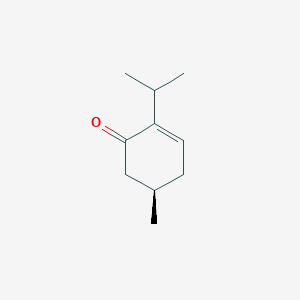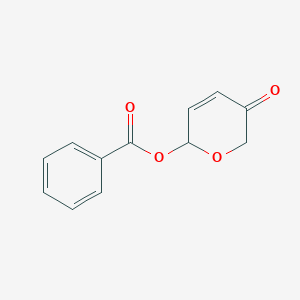
2H-Pyran-3(6H)-one, 6-(benzoyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is a chemical compound belonging to the pyranone family. Pyranones are oxygen-containing heterocycles that are significant in organic chemistry due to their diverse biological activities and synthetic applications. The compound 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is characterized by a pyran ring fused with a benzoyloxy group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- can be achieved through various methods. One common approach involves the oxidative gold catalysis of alkynes, leading to the formation of an α-oxo gold carbene intermediate. This intermediate undergoes intramolecular C–H insertions, resulting in the formation of the pyranone structure . Another method involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant, selectively affording 6-hydroxy-2H-pyran-3(6H)-ones .
Industrial Production Methods: Industrial production of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic systems, such as gold or laccase catalysts, is common in industrial settings to facilitate efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the pyranone structure into other functional groups.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include aerial oxygen and laccase catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxy derivatives, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-3(6H)-one, 6-(benzoyloxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- involves its interaction with molecular targets through its reactive functional groups. The benzoyloxy group can participate in various chemical reactions, such as nucleophilic attack or electrophilic addition, leading to the formation of new bonds and products. The pyranone ring can also undergo ring-opening or ring-closing reactions, contributing to its reactivity and versatility in chemical processes.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-3(6H)-one: Lacks the benzoyloxy group, making it less reactive in certain chemical reactions.
6-Hydroxy-2H-pyran-3(6H)-one: Contains a hydroxy group instead of a benzoyloxy group, leading to different reactivity and applications.
2H-Pyran-2,5(6H)-dione: A structurally related compound with different functional groups and reactivity.
Uniqueness: 2H-Pyran-3(6H)-one, 6-(benzoyloxy)- is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
63096-93-5 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(5-oxo-2H-pyran-2-yl) benzoate |
InChI |
InChI=1S/C12H10O4/c13-10-6-7-11(15-8-10)16-12(14)9-4-2-1-3-5-9/h1-7,11H,8H2 |
InChI-Schlüssel |
YAUKGDKPHTTWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=CC(O1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



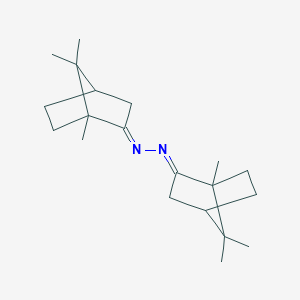
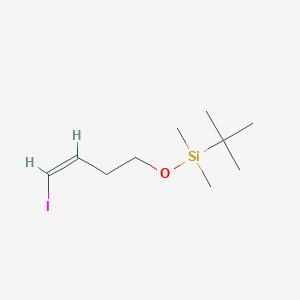

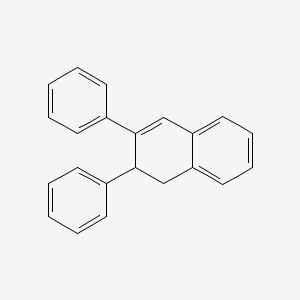
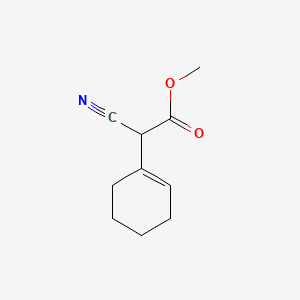
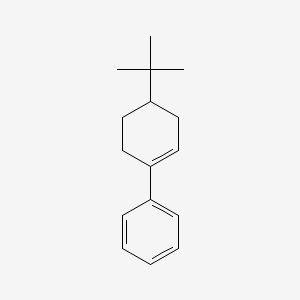
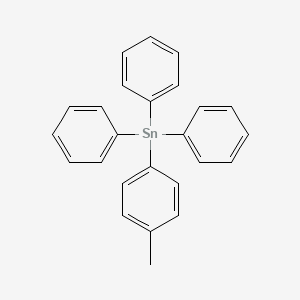
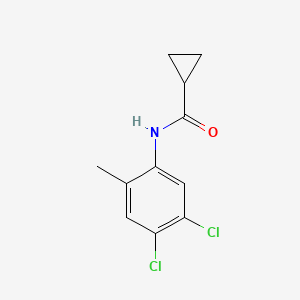
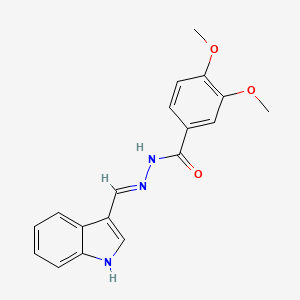
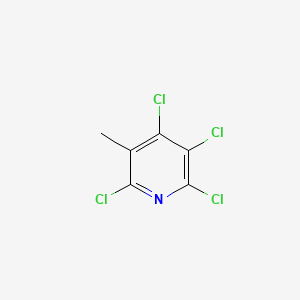
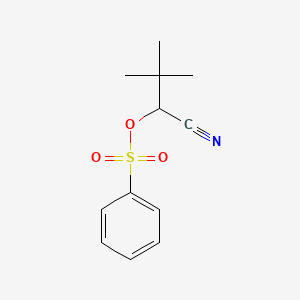
![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)
